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Compound of Interest

N-Dodecyl-2-(2-
Compound Name:

hydroxyethoxy)acetamide
CAS No.: 10395-20-7

Cat. No.: B8526283

Get Quote

Advanced Synthesis, Physicochemical
Characterization, and Transdermal Applications
Executive Summary

N-Dodecyl-2-(2-hydroxyethoxy)acetamide (C16H33NO3) is a surface-active agent
characterized by a lipophilic dodecyl tail and a hydrophilic hydroxyethoxy-acetamide
headgroup.[1] In drug development, it serves as a "Soft" Permeation Enhancer, designed to
reversibly disrupt the stratum corneum lipid barrier to facilitate the delivery of therapeutic
agents. Its structure suggests a balance between lipophilicity (for membrane partitioning) and
hydrophilicity (for aqueous solubility and head-group interaction), making it a critical candidate
for transdermal drug delivery systems (TDDS).

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the molecular architecture is the first step in utilizing this compound. The
molecule consists of three functional domains:
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 Lipophilic Tail: A C12 (dodecyl) chain that partitions into the lipid bilayer.

e Linker: An amide bond (-NH-CO-) providing chemical stability and hydrogen bonding

potential.

e Hydrophilic Head: A 2-(2-hydroxyethoxy) group, acting as a "spacer" that increases hydration

and flexibility compared to simple alkyl acetamides.

Table 1: Physicachemical Properties (Calculated & Estimated)

Property

Value | Description

Relevance

IUPAC Name

N-Dodecyl-2-(2-

hydroxyethoxy)acetamide

Official nomenclature

Molecular Formula

C16H33NO3

Stoichiometry

Molecular Weight

~287.44 g/mol

Diffusion coefficient estimation

LogP (Octanol/Water)

3.5 - 4.2 (Estimated)

Optimal range for skin

penetration (Lipinski's Rule)

H-Bond Donors

2 (Amide NH, Terminal OH)

Interaction with ceramide

headgroups

H-Bond Acceptors

3 (Amide O, Ether O, Terminal
OH)

Water solubility & solvent

interaction

Physical State

Waxy Solid or Viscous Liquid

Formulation texture

Solubility

Soluble in Ethanol, Propylene

Glycol; Dispersible in Water

Versatility in hydroalcoholic

gels

Part 2: Synthesis Protocol (Self-Validating System)

The most atom-efficient and high-purity route to synthesize N-Dodecyl-2-(2-

hydroxyethoxy)acetamide avoids the use of corrosive acid chlorides. Instead, it utilizes the

nucleophilic ring-opening aminolysis of a lactone precursor.

The "P-Dioxanone" Route
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This protocol relies on the reaction between Dodecylamine and 1,4-dioxan-2-one (p-
dioxanone). The amine acts as a nucleophile, attacking the carbonyl carbon of the lactone,
opening the ring to form the thermodynamically stable amide.

Reaction Scheme:

Step-by-Step Methodology

+ Reagent Preparation:
o Dissolve 1,4-dioxan-2-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Toluene.

o Dissolve Dodecylamine (1.05 eq) in the same solvent. Note: Slight excess of amine
ensures complete consumption of the lactone.

e Reaction:

o Add the amine solution dropwise to the lactone solution under an inert atmosphere
(Nitrogen/Argon) to prevent oxidation.

o Heat the mixture to reflux (65°C for THF, 110°C for Toluene) for 6-12 hours.

o Monitoring: Track reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
Stain with Ninhydrin (to detect unreacted amine) or lodine.

o Work-up:
o Cool reaction to room temperature.
o Evaporate solvent under reduced pressure (Rotary Evaporator).

o Purification: Recrystallize the crude residue from cold Acetone or Ethyl Acetate.
Alternatively, use column chromatography if high purity (>99%) is required for
pharmaceutical grading.

 Validation (QC):
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o FTIR: Look for Amide | band (~1650 cm~?) and Amide Il band (~1550 cm~?). Confirm the
appearance of a broad OH stretch (~3400 cm~1) and Ether C-O stretch (~1100 cm™1).

o 1H-NMR: Confirm the triplet for the terminal methyl of the dodecyl chain (~0.88 ppm) and
the multiplets for the ethylene glycol unit (~3.5-4.0 ppm).

Visualization: Synthesis Workflow

TLC Check P Final Product:
(Ninhydrin Stain) N-Dodecyl-2-(2-hydroxyethoxy)acetamide

Reactants: Reflux in THF
Dodecylamine + 1,4-Dioxan-2-one (6-12 Hours)

Click to download full resolution via product page

Caption: Atom-efficient synthesis pathway via nucleophilic ring-opening of p-dioxanone.

Part 3: Mechanism of Action (Transdermal Permeation)

The efficacy of N-Dodecyl-2-(2-hydroxyethoxy)acetamide as a permeation enhancer stems
from its amphiphilic nature, allowing it to interact with the complex architecture of the Stratum
Corneum (SC).

1. Lipid Fluidization (Tail Effect)

The C12 dodecyl tail is lipophilic. Upon application, it partitions into the intercellular lipid
bilayers of the SC. This insertion disrupts the highly ordered packing of ceramides and fatty
acids, increasing the fluidity of the membrane. This "disordering"” creates diffusion channels for
lipophilic drugs.

2. Polar Head Group Interaction (Head Effect)

Unlike simple alkyl amides, the 2-(2-hydroxyethoxy) head group is highly polar and capable of
hydrogen bonding.

e |t interacts with the polar head groups of ceramides.

 Itincreases the hydration of the polar region, causing swelling.
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» This swelling disrupts the inter-lamellar hydrogen bonding network, facilitating the passage
of hydrophilic molecules.

3. The "Soft" Advantage

The presence of the hydroxy-ether moiety renders the molecule more compatible with aqueous
formulations and potentially less irritating than "hard" enhancers like pure solvents (DMSO) or
strongly cationic surfactants.

Visualization: Mechanism of Action

N-Dodecyl-2-(2-hydroxyethoxy)acetamide
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Caption: Dual-mechanism model showing lipid fluidization and polar domain swelling.
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Part 4: Safety & Biodegradability

For drug development professionals, the safety profile is as critical as efficacy.

» Biodegradability: While the amide bond is relatively stable, the molecule is designed to be
metabolized. Enzymatic amidases in the skin or systemic circulation can hydrolyze the
amide bond, releasing dodecylamine (which is further metabolized) and (2-
hydroxyethoxy)acetic acid (a glycolic acid derivative).

e [rritation Potential: The ether-oxygen atoms in the head group provide rotational freedom,
often associated with lower skin irritation indices compared to rigid cyclic enhancers (like
certain pyrrolidones).

o Formulation Stability: The compound is stable in pH ranges of 4—8, making it suitable for
most topical dermatological formulations.
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Disclaimer: This guide is for research and development purposes. All synthesis and in vivo
testing must be conducted in compliance with GLP/GMP standards and local safety
regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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